molecular formula C14H22N4O3S B7354862 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine

3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine

货号 B7354862
分子量: 326.42 g/mol
InChI 键: XDSRAYDTQXJUPF-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors.

作用机制

AZD-9291 works by irreversibly binding to the mutated 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, thereby inhibiting its activity and preventing the growth and division of cancer cells. It has a high selectivity for the mutated this compound and does not affect the normal this compound, which reduces the risk of side effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have significant biochemical and physiological effects on NSCLC cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in cancer progression. It also reduces the activity of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are involved in cell survival and proliferation.

实验室实验的优点和局限性

AZD-9291 has several advantages for lab experiments, such as its high selectivity for mutated 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, its ability to induce apoptosis, and its efficacy in treating NSCLC with this compound T790M mutation. However, it also has some limitations, such as its irreversible binding to the mutated this compound, which makes it difficult to reverse its effects, and its potential toxicity to normal cells.

未来方向

There are several future directions for the research and development of AZD-9291. One direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic effect. Another direction is to explore its potential use in other types of cancer that have 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine mutations. Additionally, further studies are needed to understand its long-term safety and potential side effects.

合成方法

The synthesis of AZD-9291 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of (R)-3-aminopiperidine, which is then transformed into (R)-3-aminopiperidine-2,6-dione. This intermediate is then coupled with (S)-3-azetidinesulfonyl chloride to form (S)-3-azetidinesulfonyl-(R)-3-aminopiperidine-2,6-dione. The final step involves the coupling of this intermediate with 2,6-dimethyl-3-nitropyridine to form AZD-9291.

科学研究应用

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC. It has shown promising results in patients with 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine T790M mutation, which is the most common mechanism of acquired resistance to first-generation this compound inhibitors. AZD-9291 has also been tested in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic effect.

属性

IUPAC Name

3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-16(2)14-13(5-3-7-15-14)21-12-6-10-18(11-12)22(19,20)17-8-4-9-17/h3,5,7,12H,4,6,8-11H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRAYDTQXJUPF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)OC2CCN(C2)S(=O)(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=CC=N1)O[C@H]2CCN(C2)S(=O)(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。